molecular formula C20H22N4 B2973591 13-[(butan-2-yl)amino]-11-methyl-12-(prop-2-en-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile CAS No. 844853-17-4

13-[(butan-2-yl)amino]-11-methyl-12-(prop-2-en-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile

Cat. No.: B2973591
CAS No.: 844853-17-4
M. Wt: 318.424
InChI Key: BERXMUABIYUQDN-UHFFFAOYSA-N
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Description

13-[(butan-2-yl)amino]-11-methyl-12-(prop-2-en-1-yl)-1,8-diazatricyclo[7400^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile is a complex organic compound with a unique structure that includes multiple rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13-[(butan-2-yl)amino]-11-methyl-12-(prop-2-en-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the butan-2-ylamino and prop-2-en-1-yl groups through various substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability. Purification steps such as crystallization or chromatography are essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

13-[(butan-2-yl)amino]-11-methyl-12-(prop-2-en-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a wide range of functional groups, leading to a diverse array of compounds.

Scientific Research Applications

13-[(butan-2-yl)amino]-11-methyl-12-(prop-2-en-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research into its pharmacological effects could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it a candidate for use in materials science, particularly in the development of novel polymers and advanced materials.

Mechanism of Action

The mechanism of action of 13-[(butan-2-yl)amino]-11-methyl-12-(prop-2-en-1-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with an indole nucleus, such as indole-3-acetic acid, share some structural similarities and biological activities.

    Imidazole Containing Compounds: These compounds, like imidazole itself, have similar heterocyclic structures and are used in various chemical and biological applications.

Uniqueness

What sets 13-[(butan-2-yl)amino]-11-methyl-12-(prop-2-en-1-yl)-1,8-diazatricyclo[740

Properties

IUPAC Name

1-(butan-2-ylamino)-3-methyl-2-prop-2-enylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4/c1-5-9-15-14(4)16(12-21)20-23-17-10-7-8-11-18(17)24(20)19(15)22-13(3)6-2/h5,7-8,10-11,13,22H,1,6,9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERXMUABIYUQDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=C(C(=C(C2=NC3=CC=CC=C3N12)C#N)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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